

Spectroscopic Profiling of Pyrazole-4-Carbaldehydes: A Comparative IR Guide

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Compound of Interest

Compound Name: *3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde*

Cat. No.: *B11760307*

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Part 1: Executive Summary & Chemo-Physical Context

The carbonyl stretch (

) of pyrazole-4-carbaldehydes is a critical diagnostic marker in heterocyclic drug design. Unlike simple aromatic aldehydes (e.g., benzaldehyde), the pyrazole scaffold introduces a unique electronic "push-pull" system and a capability for dual hydrogen-bonding modes (donor/acceptor).

The Core Finding: While standard conjugated aldehydes absorb near $1700\text{--}1705\text{ cm}^{-1}$, pyrazole-4-carbaldehydes typically exhibit a significant red shift (lowering of frequency) to the $1660\text{--}1685\text{ cm}^{-1}$ range. This shift is driven by the electron-rich nature of the pyrazole ring (specifically the N1 lone pair donation) and is further modulated by intermolecular hydrogen bonding in the solid state.

The Mechanistic Driver: Resonance & H-Bonding

The vibrational frequency is governed by the bond order of the carbonyl group. In pyrazole-4-carbaldehydes, the lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring, which can be delocalized onto the carbonyl oxygen. This increases the single-bond character of the carbonyl, lowering its force constant and vibrational frequency.

Key Diagnostic Factors:

- Scaffold Electron Density: Pyrazole is

-excessive compared to benzene.
- State of Matter: In solid phase (KBr pellet), N-unsubstituted pyrazoles form strong intermolecular hydrogen bonds (N-H...O=C or N-H...N), drastically lowering the frequency compared to solution phase.
- Substitution: N-alkylation or N-arylation locks the tautomer and removes the H-bond donor capability, typically shifting the

slightly higher (blue shift) compared to the free NH form.

Part 2: Comparative Analysis

The following data synthesizes experimental findings to provide a benchmark for your spectral analysis.

Comparison A: The Scaffold Effect (Aromaticity & Electronics)

Objective: Isolate the effect of the heterocyclic ring on the carbonyl stretch. Conditions: Solid state (KBr) or neat liquid.

Scaffold	Structure Type	(cm ⁻¹)	Electronic Driver
Benzaldehyde	Carbocycle	1703 ± 5	Standard conjugation. Reference point.
Thiophene-2-carbaldehyde	Heterocycle (S)	1670 ± 5	S is less electronegative than O; moderate resonance donation.
Furan-2-carbaldehyde	Heterocycle (O)	1675 ± 5	O is electronegative; inductive withdrawal competes with resonance.
Pyrazole-4-carbaldehyde	Heterocycle (N)	1660 – 1685	Strong +M effect from N1 lone pair; highly conjugated system.

Comparison B: Substituent & Phase Effects on Pyrazole-4-CHO

Objective: Determine how N-substitution and physical state alter the signal.

Compound	Phase/Medium	(cm^{-1})	Mechanistic Insight
1,3-Diphenyl-1H-pyrazole-4-CHO	Solid (KBr)	1669	Strong conjugation + lattice packing forces.
1-Methyl-1H-pyrazole-4-CHO	Solid/Neat	1680 – 1690	No H-bond donor (NH). Pure electronic effect of N-Me.
1H-Pyrazole-4-CHO (Unsubstituted)	Solid (KBr)	1655 – 1665	Strongest Red Shift. Intermolecular H-bonding (N-H...O=C) weakens C=O bond.
1,3-Diphenyl-1H-pyrazole-4-CHO	Solution (CHCl_3)	1675 – 1685	H-bonds break. Frequency shifts up (Blue shift) vs. solid state.

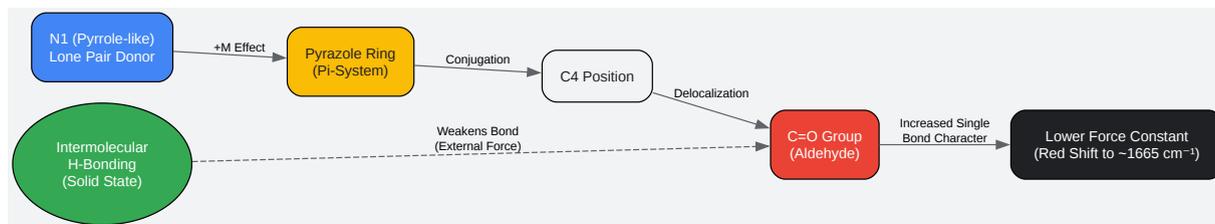
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Critical Insight: If your spectrum shows a broad band $< 1660 \text{ cm}^{-1}$ for an N-unsubstituted pyrazole, you are likely observing a hydrogen-bonded dimer or catemer network. Dissolving in a non-polar solvent should sharpen and up-shift the peak.

Part 3: Visualization of Mechanisms

Diagram 1: Electronic Resonance & H-Bonding Pathways

This diagram illustrates why the frequency drops (Resonance) and how the solid-state environment further modifies the bond (Dimerization).



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Caption: Logical flow of electronic effects lowering the carbonyl frequency. The N1 lone pair donation (Resonance) and Hydrogen Bonding (in NH-pyrazoles) both contribute to the red shift.

Part 4: Experimental Validation Protocols

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.

Protocol 1: Solid State vs. Solution Comparison

Purpose: To distinguish between intrinsic electronic effects and intermolecular hydrogen bonding.

- Solid State (KBr Pellet):
 - Mix 1 mg of dry pyrazole-4-carbaldehyde with 100 mg of spectroscopic grade KBr.
 - Grind to a fine powder (particle size < 2 μm to avoid scattering).
 - Press at 10 tons for 2 minutes.
 - Validation: Check for the "Christiansen effect" (distorted baseline). If present, regrind.
 - Scan: 4000–400 cm^{-1} , 4 cm^{-1} resolution.

- Solution State (Inert Solvent):
 - Dissolve the compound in dry CHCl_3 or CCl_4 (approx 0.05 M).
 - Use a liquid cell with CaF_2 or NaCl windows (0.1 mm path length).
 - Validation: Run a background scan of the pure solvent. Ensure no solvent peaks overlap the $1650\text{--}1750\text{ cm}^{-1}$ region.
 - Compare: Calculate

. A

confirms significant intermolecular H-bonding in the solid.

Protocol 2: DFT Computational Validation

Purpose: Confirm peak assignment using quantum mechanical prediction.

- Geometry Optimization: B3LYP/6-311+G(d,p) level of theory.[1][2][3]
- Frequency Calculation: Compute vibrational modes on the optimized geometry.
- Scaling: Apply a scaling factor (typically 0.961 for B3LYP) to correct for anharmonicity.
- Analysis: Visualize the mode at $\sim 1700\text{ cm}^{-1}$ (unscaled) to confirm it corresponds to pure C=O stretching coupled with ring breathing.

Part 5: References

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